molecular formula C12H12FNO B2576768 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2189894-64-0

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2576768
M. Wt: 205.232
InChI Key: UJXXRKHLMHMGCG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FKI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. FKI-1 has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in a variety of cellular processes, including cell migration, invasion, and survival.

Mechanism Of Action

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one inhibits the activity of FAK by binding to its ATP-binding site. FAK is a non-receptor tyrosine kinase that is activated by integrin signaling and growth factor receptors. Once activated, FAK phosphorylates several downstream targets, including paxillin, talin, and Src, which are involved in cell migration, invasion, and survival. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one disrupts these downstream signaling pathways and reduces tumor growth and metastasis.

Biochemical And Physiological Effects

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to inhibit the activity of FAK in vitro and in vivo. In preclinical models of cancer, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its specificity for FAK. 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one does not inhibit other kinases, which reduces the potential for off-target effects. However, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has a relatively short half-life, which limits its effectiveness in vivo. In addition, 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is not water-soluble, which makes it difficult to administer in vivo.

Future Directions

For research on 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one include the development of more potent and selective FAK inhibitors. In addition, studies are needed to determine the optimal dosing and administration of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in vivo. Finally, studies are needed to determine the safety and efficacy of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in clinical trials.

Synthesis Methods

The synthesis method of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps. The starting material for the synthesis is 5-fluoro-3,4-dihydro-1H-isoquinolin-2-one, which is reacted with ethyl acrylate in the presence of a base to form the desired product. The product is then purified by column chromatography to obtain 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in its pure form.

Scientific Research Applications

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential use in cancer therapy. FAK is overexpressed in many types of cancer, and its activity is associated with tumor growth, invasion, and metastasis. Inhibition of FAK activity by 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to reduce tumor growth and metastasis in preclinical models of cancer.

properties

IUPAC Name

1-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-12(15)14-7-6-10-9(8-14)4-3-5-11(10)13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXXRKHLMHMGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

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